molecular formula C17H16ClN3O3 B2436299 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide CAS No. 2034552-73-1

5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2436299
CAS No.: 2034552-73-1
M. Wt: 345.78
InChI Key: XQHYRZLPCSJZQD-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a furan ring, a pyrazole ring, and a methoxy group attached to a benzamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-16-3-2-14(18)8-15(16)17(22)19-5-6-21-10-13(9-20-21)12-4-7-24-11-12/h2-4,7-11H,5-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHYRZLPCSJZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-chloro-2-methoxybenzoic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Final Coupling: The final step involves coupling the pyrazole-furan intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) in polar aprotic solvents.

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide is a compound that has garnered considerable attention in scientific research due to its diverse applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its applications, supported by detailed data and case studies.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties.

Case Studies:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of pyrazole showed IC50 values as low as 10 µM against various cancer cell lines, indicating strong potential for development as anticancer agents .
  • Mechanistic Insights : The compound is believed to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Antiviral Properties

The compound also shows promise as an antiviral agent.

Research Findings:

  • Inhibition of Viral Replication : Similar pyrazole derivatives have been shown to inhibit the replication of viruses such as the respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 µM, suggesting potential efficacy against viral infections .
  • Mechanism of Action : The antiviral activity may be attributed to the compound's ability to interfere with viral polymerases or other essential viral proteins.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes.

EnzymeInhibitory ActivityIC50 Value (µM)
Protein Kinase B (PKB/Akt)Significant inhibition0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

These findings highlight the compound's potential as a therapeutic agent targeting critical pathways in both cancer and viral replication.

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound:

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells
AntiviralInhibits replication of RSV and other viruses
Enzyme InhibitionInhibits PKB/Akt and HCV NS5B RNA polymerase

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity. For example, it could inhibit an enzyme’s activity, block a receptor, or interfere with a signaling pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide: can be compared with other benzamide derivatives that contain similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may impart unique reactivity and biological activity compared to its analogs with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula: C17H16ClN3O. Its structure includes a chloro group, a methoxybenzamide moiety, and a pyrazole ring substituted with a furan group. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including prostate cancer. Specifically, compounds with similar structural motifs have shown to modulate androgen receptor activity, which is crucial in prostate cancer progression .

2. Antimicrobial Properties
The compound's structural characteristics may confer antimicrobial activity. Derivatives of benzamides, including those with pyrazole rings, have been reported to possess antibacterial and antifungal properties. For instance, benzamide derivatives have shown effectiveness against Gram-positive bacteria and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects
Compounds featuring the pyrazole moiety are also known for their anti-inflammatory effects. Research has indicated that such compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators . This property could make this compound a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It has the potential to act as an antagonist at androgen receptors, thus limiting the growth of hormone-dependent tumors.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study on Pyrazole Derivatives Demonstrated significant anticancer activity against prostate cancer cell lines through androgen receptor antagonism .
Antimicrobial Activity Research Found that benzamide derivatives possess potent antibacterial properties against various pathogens .
Inflammation Model Study Showed that pyrazole derivatives reduce inflammation markers in animal models .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-methoxybenzamide?

Methodological Answer: The synthesis typically involves coupling a pyrazole-ethylamine intermediate with a substituted benzoyl chloride. For example:

Intermediate Preparation : Synthesize the pyrazole-ethylamine moiety via nucleophilic substitution of 4-(furan-3-yl)-1H-pyrazole with 2-chloroethylamine.

Amide Coupling : React the intermediate with 5-chloro-2-methoxybenzoyl chloride in anhydrous DCM using triethylamine as a base.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer: Due to low aqueous solubility (common in BCS Class II compounds like glibenclamide analogs), use co-solvents such as DMSO (≤1% v/v) or cyclodextrin-based formulations. For cellular assays, pre-dissolve the compound in DMSO and dilute in assay buffer to avoid precipitation. Validate solubility via dynamic light scattering (DLS) or HPLC-UV quantification .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the benzamide and pyrazole-furan connectivity. Key signals include the methoxy group (~3.8 ppm) and furan protons (~6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]+^+ at m/z 416.1 (calculated).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment .

Advanced Research Questions

Q. How can target selectivity be evaluated for this compound in kinase or receptor assays?

Methodological Answer:

  • Binding Assays : Use radioligand displacement (e.g., 3^3H-labeled antagonists for σ1 receptors) to measure IC50_{50} values. Compare selectivity against σ2 receptors or off-target kinases (e.g., Jak2) .
  • Functional Assays : Pair with calcium flux or β-arrestin recruitment assays to distinguish antagonism from allosteric modulation.
  • Structural Insights : Perform molecular docking using crystal structures (e.g., PDB 4NBM for σ1 receptors) to identify critical interactions with the pyrazole-furan moiety .

Q. What strategies resolve contradictions in biological activity across assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., FLIPR for ion channels) to rule out nonspecific effects.
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation in certain systems (e.g., hepatocytes vs. recombinant enzymes) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors like celecoxib for COX-2) to standardize activity metrics .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Substituent Variation : Modify the furan (e.g., replace with thiophene) or methoxy group (e.g., ethoxy, halogenated derivatives) to assess impact on potency.
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrazole N1) and hydrophobic regions (furan ring).
  • In Silico Screening : Prioritize analogs with calculated LogP < 3.5 and polar surface area < 90 Å2^2 to balance permeability and solubility .

Q. What crystallographic methods are suitable for elucidating its binding mode?

Methodological Answer:

  • Co-crystallization : Soak the compound into protein crystals (e.g., σ1 receptor extracellular domain) using 20% PEG 3350 as precipitant.
  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) data. Process with SHELX (SHELXC/D/E) for phase determination and refinement .
  • Hydrogen Bond Analysis : Identify interactions between the benzamide carbonyl and residues like Glu172 or Tyr173 in the active site .

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